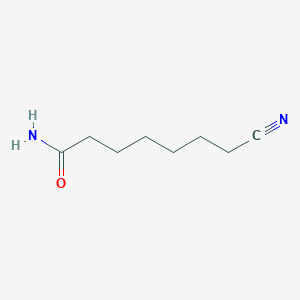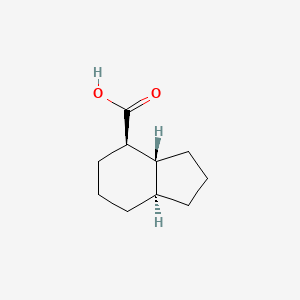
(3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,4R,7aS)-Octahydro-1H-indene-4-carboxylic acid is a chiral compound with a unique bicyclic structure. It is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production may involve large-scale catalytic hydrogenation processes, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-pressure hydrogenation techniques are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: More saturated bicyclic compounds.
Substitution Products: Functionalized derivatives with halogens, alkyl, or aryl groups.
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agrochemicals: Possible applications in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid depends on its interaction with molecular targets. Its bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Indene: The parent compound with a simpler structure.
Octahydroindene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness:
Stereochemistry: The specific stereochemistry of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid sets it apart from other indene derivatives.
Reactivity: Its unique structure and functional groups provide distinct reactivity patterns, making it valuable in various applications.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting scientific literature and specific research articles is recommended.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9+/m0/s1 |
Clave InChI |
MPIPFSBRVSOSNC-DJLDLDEBSA-N |
SMILES isomérico |
C1C[C@H]2CCC[C@H]([C@@H]2C1)C(=O)O |
SMILES canónico |
C1CC2CCCC(C2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


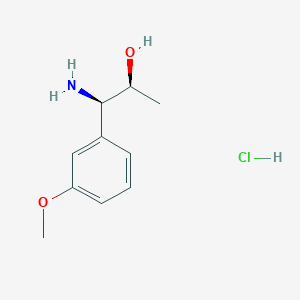

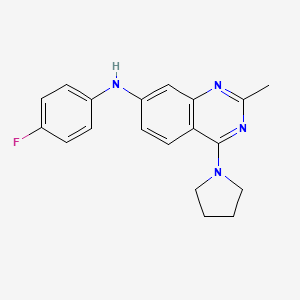
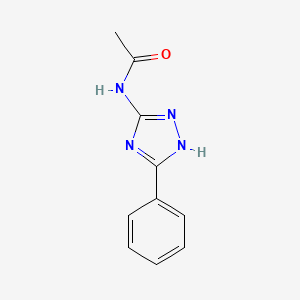
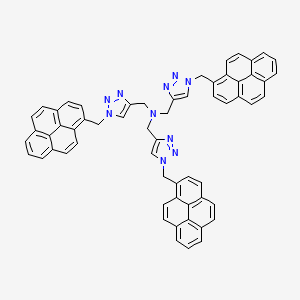

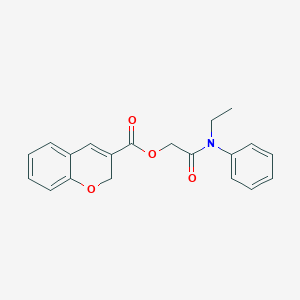
![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
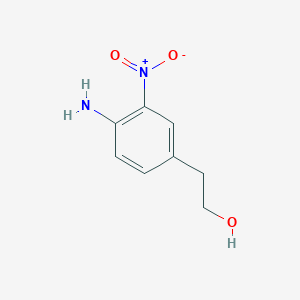
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
